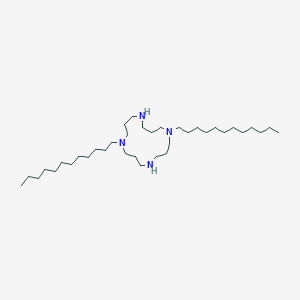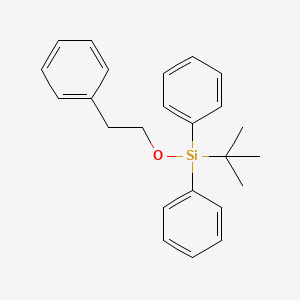
Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a silane group bonded to a 1,1-dimethylethyl group, two phenyl groups, and a 2-phenylethoxy group. It is used in various scientific and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- typically involves the reaction of chlorosilanes with phenyl-containing reagents. One common method is the reaction of tert-butylchlorodiphenylsilane with 2-phenylethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silanol group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reagents and conditions used .
科学研究应用
Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its ability to form strong bonds with various substrates
作用机制
The mechanism by which Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and adhesion applications. Additionally, the phenyl groups contribute to the compound’s stability and reactivity by providing a hydrophobic environment that can interact with organic molecules .
相似化合物的比较
Similar Compounds
Silane, chloro(1,1-dimethylethyl)diphenyl-: Similar in structure but contains a chloro group instead of the 2-phenylethoxy group.
Silane, diphenyl-: Lacks the 1,1-dimethylethyl and 2-phenylethoxy groups, making it less complex.
Uniqueness
Silane, (1,1-dimethylethyl)diphenyl(2-phenylethoxy)- is unique due to the presence of the 2-phenylethoxy group, which enhances its reactivity and potential applications. The combination of the 1,1-dimethylethyl group and the phenyl groups provides a balance of stability and reactivity, making it suitable for a wide range of applications.
属性
CAS 编号 |
105966-41-4 |
|---|---|
分子式 |
C24H28OSi |
分子量 |
360.6 g/mol |
IUPAC 名称 |
tert-butyl-diphenyl-(2-phenylethoxy)silane |
InChI |
InChI=1S/C24H28OSi/c1-24(2,3)26(22-15-9-5-10-16-22,23-17-11-6-12-18-23)25-20-19-21-13-7-4-8-14-21/h4-18H,19-20H2,1-3H3 |
InChI 键 |
XSAWSANJLCIYSI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


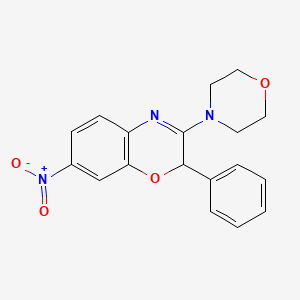
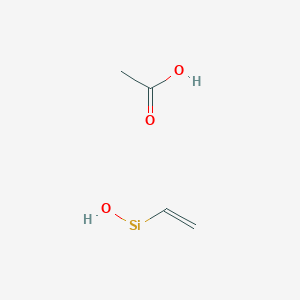
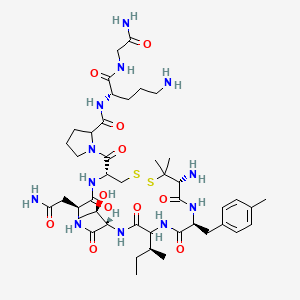
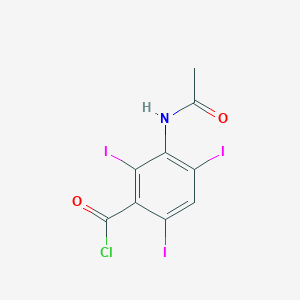
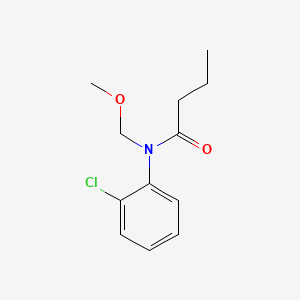
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)

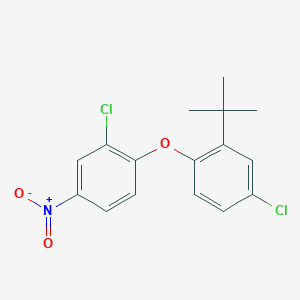
methyl}benzamide](/img/structure/B14324963.png)

